molecular formula C10H14O3 B12886722 4-Ethylhexahydro-2-benzofuran-1,3-dione CAS No. 140651-06-5

4-Ethylhexahydro-2-benzofuran-1,3-dione

Cat. No.: B12886722
CAS No.: 140651-06-5
M. Wt: 182.22 g/mol
InChI Key: AGXULMINMVSGBC-UHFFFAOYSA-N
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Description

4-Ethylhexahydro-2-benzofuran-1,3-dione is a chemical compound belonging to the benzofuran family.

Preparation Methods

The synthesis of 4-Ethylhexahydro-2-benzofuran-1,3-dione can be achieved through various synthetic routes. One common method involves the oxidation of indane derivatives in subcritical water using molecular oxygen as an oxidant . This environmentally benign procedure allows for the synthesis of substituted isobenzofuran-1,3-diones without the need for a catalyst. Industrial production methods may involve similar oxidation processes, utilizing large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Ethylhexahydro-2-benzofuran-1,3-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.

Scientific Research Applications

4-Ethylhexahydro-2-benzofuran-1,3-dione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: Benzofuran derivatives, including this compound, have shown potential in biological studies due to their bioactivity.

    Medicine: The compound is explored for its potential therapeutic applications.

    Industry: In industrial applications, the compound is used in the production of polymers, dyes, and other materials.

Mechanism of Action

The mechanism of action of 4-Ethylhexahydro-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4-Ethylhexahydro-2-benzofuran-1,3-dione can be compared with other similar compounds in the benzofuran family:

Properties

CAS No.

140651-06-5

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

4-ethyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione

InChI

InChI=1S/C10H14O3/c1-2-6-4-3-5-7-8(6)10(12)13-9(7)11/h6-8H,2-5H2,1H3

InChI Key

AGXULMINMVSGBC-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC2C1C(=O)OC2=O

Origin of Product

United States

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